1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-9-3-1-8(2-4-9)11(7-13)5-10(14)6-11/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTSVSBLYGFAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Oxidation of a Cyclobutanol Precursor:an Alternative Pathway Involves the Oxidation of a Corresponding 3 Hydroxycyclobutane Derivative. This Precursor Could Potentially Be Synthesized Through a Different Cycloaddition Route. Once the Cyclobutanol is Formed, It Can Be Oxidized to the Desired Cyclobutanone. Several Oxidative Methods Are Available for This Transformation. for Instance, Oxidative Ring Expansion of Cyclobutanols Can Occur Under Certain Conditions, but Standard Oxidation Reagents Can Selectively Yield the Ketone.researchgate.netnih.gov
Optimization of Reaction Conditions and Yield Enhancement Strategies
The synthesis of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile can be approached through various routes, with the classical method being the alkylation of an arylacetonitrile with a 1,3-dihalopropane derivative, followed by manipulation of the functional groups. For example, a related synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile (B19029) involves the reaction of 4-chlorobenzyl cyanide with 1,3-dibromopropane (B121459) using sodium hydride as a base in dimethyl sulfoxide (B87167) (DMSO). prepchem.com Optimization of such a procedure is critical for improving yield, purity, and scalability.
Key parameters for optimization include:
Base Selection: While sodium hydride is effective, other bases such as lithium diisopropylamide (LDA) or potassium tert-butoxide could offer different reactivity profiles, potentially minimizing side reactions.
Solvent Choice: The polarity and coordinating ability of the solvent are crucial. While DMSO is used, other aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) could be screened to improve solubility and reaction rates.
Temperature Control: Maintaining a specific temperature range (e.g., 25-30°C) is vital to prevent side reactions or decomposition. prepchem.com A thorough study of the temperature profile can identify the optimal balance between reaction rate and selectivity.
Phase-Transfer Catalysis: For reactions involving two phases, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can facilitate the reaction between the deprotonated nitrile and the alkylating agent, potentially increasing the yield and allowing for milder conditions. google.com
Purification Method: The initial crude product often requires purification by distillation or chromatography. prepchem.com Developing an optimized crystallization protocol would be highly beneficial for large-scale production, as it is often more cost-effective and efficient. nbinno.com
Green Chemistry Principles Applied to the Synthesis of Cyclobutane Derivatives
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of cyclobutane derivatives is an area of active research. rsc.org
Photochemical Methods: Visible-light photocatalysis represents a key green strategy for constructing cyclobutane rings via [2+2] cycloadditions. rsc.orgchemistryviews.org These reactions can often be conducted under mild conditions, using renewable visible light as the energy source, which minimizes energy consumption compared to traditional thermal methods. rsc.org The use of photosensitizers allows for the efficient dimerization of dissimilar acyclic enones, providing access to tri- and tetrasubstituted cyclobutanes with high diastereoselectivity. organic-chemistry.org This approach avoids the need for harsh reagents and can often be performed in more environmentally benign solvents.
Atom Economy: Multi-component reactions (MCRs) and convergent syntheses, discussed in the next section, are inherently green as they maximize atom economy by incorporating most or all atoms from the starting materials into the final product. nih.gov This contrasts with linear syntheses that often involve numerous steps with intermediate isolation and purification, generating significant waste.
| Table 2: Application of Green Chemistry Principles to Cyclobutane Synthesis | ||
|---|---|---|
| Principle | Approach | Benefit |
| Energy Efficiency | Visible-light induced [2+2] photocycloadditions. rsc.orgchemistryviews.org | Use of renewable energy source, mild reaction temperatures. |
| Atom Economy | Employing multi-component reactions (MCRs). nih.gov | Maximizes incorporation of starting materials into the product, reduces waste. |
| Safer Solvents & Reagents | Use of ionic liquids or solvent-free conditions; replacing toxic cyanides with electrophilic sources. nih.govacs.org | Reduces environmental impact and improves process safety. |
| Catalysis | Development of reusable heterogeneous photocatalysts or biocatalysts. nih.govresearchgate.net | Minimizes catalyst waste and simplifies product purification. |
Multi-component Reactions and Convergent Synthesis Approaches to the Target Scaffold
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing substantial parts of all components, offer a highly efficient route to complex molecules. nih.govmdpi.com This approach is advantageous due to its operational simplicity, time and energy savings, and high atom economy, aligning well with the principles of green chemistry. nih.gov
A hypothetical MCR approach to this compound could involve the combination of a 4-chlorophenyl-containing building block, a three-carbon unit, and a cyanide source under conditions that promote cyclization. For instance, a three-component reaction of an aldehyde, malononitrile (B47326), and a suitable pyrazolone (B3327878) derivative has been shown to efficiently produce complex heterocyclic systems. nih.gov While not directly forming a cyclobutane, this demonstrates the power of MCRs in rapidly building molecular complexity.
A convergent synthesis strategy would involve preparing key fragments of the molecule separately and then combining them in a late-stage step. For the target scaffold, this could mean:
Fragment A Synthesis: Preparation of a 1-(4-chlorophenyl)acetonitrile fragment.
Fragment B Synthesis: Preparation of a suitable three-carbon electrophile, such as a protected 1,3-dihalopropan-2-one.
Convergent Coupling: A base-mediated coupling of Fragment A and Fragment B to form the cyclobutane ring and install the required functionalities in a single, highly convergent step.
The Kabachnik–Fields reaction, a three-component reaction between an aldehyde, an amine, and a dialkyl phosphonate, is a classic example of an MCR used to synthesize α-aminophosphonates, showcasing the ability to form C-N and C-P bonds in one pot. beilstein-journals.org While different in scope, the logic of combining multiple simple starting materials to rapidly generate a complex, functionalized product is directly applicable to designing an efficient synthesis for the target cyclobutane scaffold. The development of such a convergent or MCR-based route would represent a significant advance over traditional linear synthetic approaches.
Exploration of Chemical Reactivity and Mechanistic Pathways of 1 4 Chlorophenyl 3 Oxocyclobutane 1 Carbonitrile
Reactivity of the Cyclobutanone (B123998) Core
The cyclobutanone moiety is a versatile functional group characterized by significant ring strain and a polarized carbonyl bond. This combination enables a range of chemical transformations, including ring-opening reactions, nucleophilic additions to the carbonyl carbon, and functionalization at the α-positions.
Ring-Opening Reactions and Mechanistic Considerations under Various Conditions
The high degree of ring strain in the cyclobutane (B1203170) ring makes it susceptible to cleavage under various conditions, leading to the formation of more stable acyclic products. While ring-opening reactions of simple cyclobutanones are well-documented, the presence of the geminal chlorophenyl and cyano groups at the C1 position introduces electronic and steric factors that would influence the reaction pathways.
Mechanistically, these reactions can be initiated by thermal, photochemical, or chemical means. For instance, radical-mediated processes can trigger C-C bond cleavage. An iminyl-radical-triggered cleavage of cyclobutanone oxime derivatives, for example, is a known strategy to generate distal cyano-substituted alkyl radicals. ucalgary.ca A similar radical-initiated fragmentation could hypothetically be induced in 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile.
Another significant class of ring-opening reactions is the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone. Treatment of the subject compound with a peroxy acid (e.g., m-CPBA) would be expected to yield one of two possible γ-lactones, with the regioselectivity of oxygen insertion being determined by the relative migratory aptitude of the adjacent carbon atoms.
The table below summarizes potential ring-opening reactions applicable to the cyclobutanone core.
| Reaction Type | Typical Reagents | Plausible Mechanism | Expected Product Type |
|---|---|---|---|
| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA, H₂O₂) | Nucleophilic addition of peroxy acid to the carbonyl, followed by rearrangement (Criegee intermediate). | γ-Lactone |
| Radical-Mediated Cleavage | Radical initiators (e.g., AIBN), heat, or light | Formation of a radical at the α-carbon, followed by β-scission of a C-C bond in the ring. | Functionalized butyronitrile (B89842) derivative |
| Acid/Base-Catalyzed Opening | Strong acids or bases, heat | Protonation/deprotonation followed by nucleophilic attack (e.g., by solvent) leading to ring cleavage. | Substituted butanoic acid or ester derivatives |
Nucleophilic Additions to the Ketone Carbonyl and Stereochemical Outcomes
The carbonyl carbon of the cyclobutanone is electrophilic and serves as a prime site for nucleophilic attack. doubtnut.com This reaction, known as nucleophilic addition, results in the conversion of the sp²-hybridized carbonyl carbon to an sp³-hybridized tetrahedral center, creating a new stereocenter. doubtnut.comlibretexts.org
The stereochemical outcome of this addition is of significant interest. The two faces of the planar carbonyl group are diastereotopic due to the presence of the pre-existing quaternary stereocenter at the C1 position. Consequently, nucleophilic attack from the face syn or anti to the 4-chlorophenyl group will lead to the formation of two different diastereomeric alcohols. The facial selectivity of the attack is generally governed by steric hindrance; the nucleophile will preferentially approach from the less hindered face. In non-enzymatic reactions, this typically results in a mixture of diastereomers, though one may predominate. libretexts.orgmasterorganicchemistry.com
Common nucleophiles that participate in such additions include organometallic reagents (e.g., Grignard reagents, organolithiums) and hydride donors (e.g., NaBH₄, LiAlH₄). The addition of a Grignard reagent (R-MgX) would yield a tertiary alcohol, while reduction with a hydride reagent would produce a secondary alcohol, 1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carbonitrile.
| Nucleophilic Reagent | Reagent Type | Product Functional Group | Notes on Stereochemistry |
|---|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Hydride donor | Secondary alcohol | Forms a mixture of diastereomeric alcohols. |
| Lithium aluminum hydride (LiAlH₄) | Hydride donor | Secondary alcohol | More reactive than NaBH₄; also forms diastereomeric alcohols. May also reduce the nitrile. |
| Methylmagnesium bromide (CH₃MgBr) | Organometallic (Grignard) | Tertiary alcohol | Forms a new C-C bond; produces a mixture of diastereomeric alcohols. |
| Sodium cyanide (NaCN) / H⁺ | Cyanide ion | Cyanohydrin | Forms a new C-C bond; produces a mixture of diastereomeric cyanohydrins. |
α-Functionalization Reactions of the Cyclobutanone Ring
The protons on the carbons alpha to the carbonyl group (C2 and C4) are acidic (pKa ≈ 20) and can be removed by a suitable base to form an enolate. vanderbilt.edulibretexts.org Enolates are potent nucleophiles that can react with a variety of electrophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position. masterorganicchemistry.comlibretexts.org
For this compound, deprotonation can occur at either the C2 or C4 position, which are chemically equivalent. The resulting enolate is an ambident nucleophile, with electron density on both the α-carbon and the oxygen atom. bham.ac.uk While reactions with hard electrophiles may occur at the oxygen (O-alkylation), reactions with most soft electrophiles, such as alkyl halides, typically occur at the carbon (C-alkylation) via an SN2 mechanism. libretexts.orgbham.ac.uk
The choice of base and reaction conditions is crucial. To ensure complete and irreversible formation of the enolate and to avoid side reactions like self-aldol condensation, a strong, non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA) is often used at low temperatures. libretexts.orgyoutube.com Subsequent addition of an electrophile, like methyl iodide, would lead to the formation of 2-methyl-1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile.
| Reagent 1 (Base) | Reagent 2 (Electrophile) | Reaction Type | Expected Product |
|---|---|---|---|
| Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | α-Alkylation | 2-Methyl-1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile |
| LDA | Benzyl bromide (BnBr) | α-Alkylation | 2-Benzyl-1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile |
| LDA | Bromine (Br₂) | α-Halogenation | 2-Bromo-1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile |
| LDA | Benzaldehyde (PhCHO) | Aldol (B89426) Addition | 2-(Hydroxy(phenyl)methyl)-1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile |
Transformations Involving the Nitrile Group
The nitrile functionality is a valuable synthetic handle, readily undergoing hydrolysis to form amides and carboxylic acids, or reduction to yield primary amines.
Hydrolysis and Related Conversions of the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group can be hydrolyzed under either acidic or basic conditions. chemguide.co.uk The reaction proceeds through the initial formation of an amide intermediate, which can sometimes be isolated under mild conditions. lumenlearning.com Upon further heating, this amide is hydrolyzed to the corresponding carboxylic acid. lumenlearning.comchemistrysteps.com
Under acidic conditions (e.g., refluxing with aqueous HCl or H₂SO₄), the nitrile is protonated, which increases the electrophilicity of the carbon atom for nucleophilic attack by water. libretexts.orgchemguide.co.uk The final products are the carboxylic acid and an ammonium (B1175870) salt. libretexts.org
Under basic conditions (e.g., refluxing with aqueous NaOH or KOH), a hydroxide (B78521) ion attacks the nitrile carbon. chemguide.co.ukchemistrysteps.com This process initially yields the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture is required to protonate the carboxylate and obtain the free carboxylic acid. libretexts.org A procedure for a closely related compound, 1-(4-chlorophenyl)cyclobutane nitrile, involves refluxing with aqueous potassium hydroxide in ethylene (B1197577) glycol to yield 1-(4-chlorophenyl)cyclobutane carboxylic acid in high yield, demonstrating the feasibility of this transformation. prepchem.com Applying these conditions to the target molecule would be expected to produce 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylic acid.
| Conditions | Intermediate Product | Final Product (after workup) | Mechanism Synopsis |
|---|---|---|---|
| H₃O⁺ (aq.), heat | 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carboxamide | 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid | Protonation of nitrile, nucleophilic attack by H₂O, tautomerization to amide, then hydrolysis of amide. lumenlearning.com |
| NaOH (aq.), heat, then H₃O⁺ | 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carboxamide | 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid | Nucleophilic attack by OH⁻, proton transfers to form amide, then hydrolysis of amide. chemguide.co.ukchemistrysteps.com |
Reduction Reactions of the Nitrile Group and Subsequent Derivatizations
Nitriles can be readily reduced to primary amines using powerful reducing agents or catalytic hydrogenation. ucalgary.calibretexts.org A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). chemistrysteps.comcommonorganicchemistry.com The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, ultimately yielding the primary amine after an aqueous workup. doubtnut.comchemistrysteps.com In the case of this compound, this would produce [1-(4-chlorophenyl)-3-oxocyclobutyl]methanamine. It is important to note that LiAlH₄ will also reduce the ketone functionality to a hydroxyl group, leading to the formation of {1-(4-chlorophenyl)-3-hydroxycyclobutyl}methanamine.
Catalytic hydrogenation offers an alternative method for nitrile reduction. ucalgary.calibretexts.org This process typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.org This method is often chemoselective and may allow for the reduction of the nitrile without affecting the ketone, depending on the specific catalyst and conditions chosen.
The resulting primary amine is a versatile intermediate that can undergo numerous subsequent derivatization reactions, such as acylation to form amides, reaction with sulfonyl chlorides to form sulfonamides, or alkylation to form secondary and tertiary amines.
| Reagent/Conditions | Primary Product | Notes |
|---|---|---|
| 1. LiAlH₄ in ether/THF 2. H₂O workup | {1-(4-Chlorophenyl)-3-hydroxycyclobutyl}methanamine | Reduces both the nitrile and the ketone. chemistrysteps.com |
| H₂ / Pd, Pt, or Ni catalyst | [1-(4-Chlorophenyl)-3-oxocyclobutyl]methanamine | Can potentially be selective for the nitrile over the ketone under controlled conditions. libretexts.org |
| 1. DIBAL-H 2. H₂O workup | 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carbaldehyde | Partial reduction to the aldehyde via an imine intermediate. chemistrysteps.com |
[3+2] Cycloadditions and Other Cycloaddition Reactions Involving Nitrile Functionality
The nitrile group, with its carbon-nitrogen triple bond, can theoretically participate as a 2π component in cycloaddition reactions. nih.gov The [3+2] cycloaddition, in particular, is a powerful method for constructing five-membered heterocyclic rings. mdpi.com For instance, the reaction of an azomethine ylide with a dipolarophile can lead to the formation of a pyrrolidine (B122466) ring system. mdpi.com
However, the nitrile functionality is generally considered an unreactive enophile or dienophile in cycloaddition reactions unless activated by harsh conditions or adjacent electron-withdrawing groups. nih.gov For this compound, the unactivated nature of the cyano group suggests that its participation in thermal cycloadditions would be challenging. Lewis acid catalysis or the use of highly reactive 1,3-dipoles could potentially promote such transformations, but these reactions are not commonly reported for simple alkyl or aryl nitriles. Cascade reactions involving intramolecular processes, where entropic factors are favorable, have shown success in making unactivated nitriles participate in Diels-Alder type reactions. nih.gov
Intermolecular and Intramolecular Interactions and Their Influence on Chemical Reactivity
The spatial arrangement of molecules in the solid state and in solution is influenced by a variety of non-covalent interactions, which can in turn affect chemical reactivity. For this compound, several potential interactions exist:
Dipole-Dipole Interactions: The polar carbonyl (C=O) and nitrile (C≡N) groups, along with the carbon-chlorine bond, create significant molecular dipoles. These can lead to head-to-tail arrangements in the crystal lattice, potentially influencing which faces of the molecule are exposed for reaction.
Hydrogen Bonding: While the molecule itself cannot act as a hydrogen bond donor, the oxygen atom of the carbonyl group is a potent hydrogen bond acceptor. mdpi.com In the presence of protic solvents or reagents, hydrogen bonding can influence the conformation of the cyclobutane ring and the electronic character of the ketone, potentially affecting its reactivity towards nucleophiles.
π-Interactions: The chlorophenyl ring can participate in π-stacking interactions with other aromatic rings or engage in C-H/π interactions. These forces can play a role in substrate aggregation or in the binding of the molecule to a catalyst's active site.
These non-covalent forces can dictate the preferred conformation of the molecule and the accessibility of its reactive sites. For example, strong intermolecular packing in a crystal could sterically hinder a particular functional group, necessitating solution-phase chemistry to achieve a desired transformation.
Stereoselectivity and Regioselectivity in Chemical Transformations of the Compound
Stereoselectivity: A key site for stereoselective transformations is the carbonyl group of the cyclobutanone ring. Its reduction to a hydroxyl group can generate a new stereocenter. Studies on the hydride reduction of other 3-substituted cyclobutanones have shown a high degree of stereoselectivity, strongly favoring the formation of the cis-alcohol. nih.gov This preference is rationalized by steric and electronic factors, often explained by the Felkin-Anh model, where the nucleophilic hydride attacks the carbonyl carbon from the face opposite the larger substituent to minimize torsional strain. nih.gov The choice of reducing agent can further fine-tune this selectivity, although the cis product typically predominates. nih.gov
| Reaction | Reagent | Predicted Major Product | Rationale |
|---|---|---|---|
| Ketone Reduction | NaBH₄ | cis-1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carbonitrile | Facial attack is directed by steric hindrance of the cyclobutane ring substituents. |
| L-Selectride® | cis-1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carbonitrile | Bulky hydride reagent enhances facial selectivity, leading to attack from the less hindered face. |
Regioselectivity: Regioselectivity relates to the preference for reaction at one site over another. In this compound, reactions involving enolate chemistry are expected to be highly regioselective. The carbon atom at position 1 is a quaternary center, meaning it has no protons to be abstracted by a base. Therefore, enolate formation can only occur by deprotonation at the C2 or C4 positions, adjacent to the C3 carbonyl. This inherent structural feature ensures that subsequent reactions with electrophiles will take place exclusively at the C2/C4 position, avoiding any ambiguity in the reaction's outcome.
Advanced Spectroscopic and Diffraction Techniques for Conformational and Structural Elucidation in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule in solution. It provides detailed information on the chemical environment of individual nuclei, their connectivity, and their spatial relationships, which is crucial for analyzing the puckered nature of the cyclobutane (B1203170) ring and the orientation of its substituents.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the foundational data for structural elucidation. Based on the molecular structure of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile, a distinct set of signals is predicted.
¹H NMR Spectroscopy: The molecule's structure suggests a total of four unique proton environments. The para-substituted chlorophenyl ring will produce two signals, appearing as doublets due to ortho-coupling. The four protons on the cyclobutane ring are chemically non-equivalent. The two methylene (B1212753) groups (at C2 and C4) are diastereotopic because C1 is a stereocenter. Protons on the same carbon are not equivalent (geminal protons) and will have different chemical shifts, coupling to each other and to the protons on the adjacent carbon. This will result in complex splitting patterns, likely appearing as multiplets. The protons at C2 and C4 are adjacent to both the electron-withdrawing carbonyl group and the quaternary carbon, leading to their deshielded chemical shifts.
¹³C NMR Spectroscopy: The molecule is expected to exhibit eight distinct signals in the ¹³C NMR spectrum, corresponding to each unique carbon atom. The carbonyl carbon (C3) will appear significantly downfield, a characteristic feature of ketones. The nitrile carbon signal is expected in the typical region for this functional group. The quaternary carbon (C1) will be identifiable by its lack of a proton signal in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The four aromatic carbons will have distinct shifts, and the two methylene carbons of the cyclobutane ring will also be non-equivalent.
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Aromatic H (ortho to Cl) | ~7.45 | d (Doublet) | Part of an AA'BB' system. |
| Aromatic H (meta to Cl) | ~7.55 | d (Doublet) | Part of an AA'BB' system. |
| Cyclobutane H (C2/C4) | ~3.2 - 3.6 | m (Multiplet) | Four non-equivalent protons, resulting in complex multiplets due to geminal and vicinal coupling. |
| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O (C3) | ~205 | Ketone carbonyl, deshielded. |
| Aromatic C-Cl | ~136 | Quaternary aromatic carbon. |
| Aromatic C-H | ~129 - 130 | Two signals expected for the two types of protonated aromatic carbons. |
| Aromatic C (ipso to ring) | ~138 | Quaternary aromatic carbon attached to the cyclobutane ring. |
| C≡N | ~118 | Nitrile carbon. |
| CH₂ (C2/C4) | ~50 | Methylene carbons adjacent to carbonyl and quaternary center. |
| Quaternary C (C1) | ~45 | Carbon attached to aryl group and nitrile. |
Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the geminal and vicinal protons on the C2 and C4 positions of the cyclobutane ring, helping to unravel their complex multiplets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link the proton signals in the aromatic region to their corresponding aromatic carbons and the methylene proton multiplets to the C2/C4 carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting the different fragments of the molecule. Expected key correlations include:
From the cyclobutane protons (H2/H4) to the carbonyl carbon (C3) and the quaternary carbon (C1).
From the aromatic protons to the quaternary carbon (C1), confirming the attachment of the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's 3D conformation. For this compound, NOESY could reveal the puckering of the cyclobutane ring and the relative orientation of the substituents. For instance, correlations between the aromatic protons and specific protons on the cyclobutane ring would indicate their spatial proximity and help define the preferred conformation.
Vibrational Spectroscopy (IR and Raman) for Functional Group Environment Analysis and Conformational Insights
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The most prominent absorption for this molecule would be the carbonyl (C=O) stretch. In cyclobutanones, this band appears at an unusually high frequency (around 1785 cm⁻¹) due to the increased ring strain, which strengthens the C=O bond. chegg.com Another key absorption would be the nitrile (C≡N) stretch, typically appearing as a sharp, medium-intensity band around 2245 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is complementary to IR, being more sensitive to non-polar, symmetric vibrations. The aromatic C=C ring stretching and the C-Cl stretching vibrations would be readily observable.
The combination of both techniques provides a more complete picture of the vibrational modes.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Medium |
| C≡N Stretch | 2260 - 2240 | Medium, Sharp | Medium |
| C=O Stretch (Ketone) | 1800 - 1780 | Strong, Sharp | Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |
| C-Cl Stretch | 1100 - 1000 | Strong | Strong |
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Elucidation of Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For C₁₁H₈ClNO, the calculated exact mass is 205.0294 g/mol . A key feature in the mass spectrum would be the isotopic pattern caused by the presence of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in two molecular ion peaks: [M]⁺· at m/z 205 and [M+2]⁺· at m/z 207, with a characteristic intensity ratio of approximately 3:1.
Upon electron ionization, the molecular ion becomes energetically unstable and undergoes fragmentation. The resulting pattern provides valuable structural information. chemguide.co.ukyoutube.com
Predicted Fragmentation Pathways:
Ring Cleavage: Cyclobutanones are known to fragment via cleavage of the bonds alpha to the carbonyl group. This can lead to the loss of neutral molecules like ethene (C₂H₄, 28 Da) or ketene (B1206846) (CH₂CO, 42 Da).
Loss of Substituents: The molecular ion could lose the chlorine radical (Cl·, 35/37 Da) or the nitrile radical (CN·, 26 Da).
Formation of Stable Cations: Fragmentation will favor the formation of stable ions. The 4-chlorophenyl cation ([C₆H₄Cl]⁺, m/z 111) is a likely and stable fragment.
| Predicted m/z | Possible Fragment Ion | Notes |
|---|---|---|
| 205 / 207 | [C₁₁H₈ClNO]⁺· | Molecular ion peak ([M]⁺·) and its isotope peak ([M+2]⁺·) in a ~3:1 ratio. |
| 177 / 179 | [M - C₂H₄]⁺· | Loss of ethene from the cyclobutane ring. |
| 170 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 111 / 113 | [C₆H₄Cl]⁺ | Formation of the stable 4-chlorophenyl cation. |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Packing Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although no crystal structure for this compound has been deposited in public databases, a hypothetical analysis would provide invaluable information.
A successful crystallographic study would yield:
Precise Bond Parameters: Highly accurate measurements of all bond lengths and angles.
Conformational Details: The exact conformation of the cyclobutane ring would be determined. Cyclobutane rings are typically not planar but adopt a puckered conformation to relieve ring strain. The analysis would reveal the degree of puckering and the pseudo-axial or pseudo-equatorial positions of the substituents.
Intermolecular Interactions: The crystal packing would show how molecules arrange themselves in the solid state. Potential interactions include dipole-dipole forces from the polar carbonyl and nitrile groups, and possible π-π stacking interactions between the aromatic rings of adjacent molecules.
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)
The carbon atom at position 1 of the cyclobutane ring is a stereocenter, as it is bonded to four different groups: a 4-chlorophenyl group, a nitrile group, and the C2 and C4 atoms of the ring. Consequently, this compound is a chiral molecule and exists as a pair of enantiomers (R and S forms).
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light.
Applicability: This analysis is only relevant if the racemic mixture of the compound is separated into its individual enantiomers.
Information Gained: The CD spectrum, which plots the difference in absorption of left and right circularly polarized light against wavelength, provides a unique fingerprint for each enantiomer. The spectra of two enantiomers are mirror images of each other.
Absolute Configuration: By comparing the experimentally measured CD spectrum with spectra predicted from high-level quantum chemical calculations, the absolute configuration (R or S) of a given enantiomer can be determined. To date, no such studies have been reported for this compound.
Computational Chemistry and Theoretical Modeling of 1 4 Chlorophenyl 3 Oxocyclobutane 1 Carbonitrile
Density Functional Theory (DFT) Studies for Electronic Structure, Molecular Orbitals, and Charge Distribution
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile, DFT calculations can elucidate the distribution of electrons within the molecule, identify the frontier molecular orbitals (HOMO and LUMO), and determine the partial charges on each atom.
The electronic structure is heavily influenced by the presence of the electron-withdrawing 4-chlorophenyl group and the nitrile functionality, as well as the strained cyclobutane (B1203170) ring. The aromatic ring participates in delocalization of electron density, while the chlorine atom, being highly electronegative, affects the charge distribution across the phenyl ring. The carbonyl and nitrile groups are also significant electron-withdrawing groups, influencing the molecule's reactivity.
The Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy gap between HOMO and LUMO is an indicator of the molecule's stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. In this compound, the HOMO is expected to be localized primarily on the 4-chlorophenyl ring, while the LUMO is likely to be distributed over the carbonyl and nitrile groups.
Mulliken charge analysis, a method to estimate partial atomic charges, would likely show a significant negative charge on the nitrogen atom of the nitrile group and the oxygen atom of the carbonyl group, as well as the chlorine atom. Conversely, the carbon atoms of the carbonyl and nitrile groups, and the carbon atom attached to the chlorine would exhibit positive charges. This charge distribution is critical for understanding intermolecular interactions.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Note: These values are representative and derived from typical DFT calculations on analogous molecules.
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
| Illustrative Mulliken Charges | |
| Cl | -0.15 e |
| C (of C=O) | +0.40 e |
| O (of C=O) | -0.35 e |
| C (of C≡N) | +0.10 e |
Conformational Analysis via Molecular Mechanics and Advanced Quantum Chemical Methods
Molecular mechanics (MM) methods, such as MMFF94 or AMBER, are computationally efficient for exploring the potential energy surface and identifying stable conformers. uci.edu These methods would be employed to systematically rotate the bonds and pucker the ring to locate the global energy minimum and other low-energy conformers.
For a more accurate determination of the relative energies of these conformers, advanced quantum chemical methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory are often used, building upon the geometries obtained from MM or DFT optimizations. nih.gov The key conformational question for this molecule is the energetic preference for the 4-chlorophenyl group to occupy an axial versus an equatorial-like position, which is influenced by steric hindrance and electronic interactions. The puckering of the cyclobutane ring itself is a delicate balance between angle strain and torsional strain. arxiv.org
Table 2: Illustrative Conformational Energy Analysis of this compound Note: These values are hypothetical, based on typical energy differences for substituted cyclobutanes.
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Puckered (Equatorial-like 4-chlorophenyl) | 25° | 0.00 | 73.1 |
| Puckered (Axial-like 4-chlorophenyl) | -25° | 0.80 | 26.9 |
Reaction Pathway Elucidation and Transition State Calculations for Key Chemical Transformations
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For this compound, a key chemical transformation of interest is the ring-opening of the strained cyclobutane ring, which can be initiated thermally or photochemically. rsc.orgnih.gov
Theoretical calculations, particularly using DFT or higher-level ab initio methods, can map out the potential energy surface for such a reaction. This involves locating the structure of the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants. The activation energy thus obtained provides a quantitative measure of the reaction's feasibility. For the ring-opening of a cyclobutane derivative, the mechanism would likely involve the cleavage of a C-C bond, leading to a diradical intermediate. rsc.org
Another important reaction would be the nucleophilic addition to the carbonyl group. Computational models can be used to study the approach of a nucleophile and the subsequent formation of a tetrahedral intermediate, again identifying the transition state and the activation barrier. These calculations can help predict the stereochemical outcome of such reactions.
Table 3: Illustrative Calculated Activation Energies for a Hypothetical Ring-Opening Reaction Note: These values are representative for cyclobutane ring-opening reactions.
| Reaction Step | Method | ΔE‡ (kcal/mol) | ΔG‡ (kcal/mol) |
|---|---|---|---|
| C-C Bond Cleavage | B3LYP/6-31G* | 45.5 | 44.0 |
| Formation of Diradical | B3LYP/6-31G* | - | - |
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics in Solution
Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly in a solvent environment. researchgate.net For this compound, MD simulations can provide insights into how solvent molecules interact with the solute and how these interactions affect its conformational dynamics. pdx.edu
In an MD simulation, the motion of every atom in the system (both the solute and the surrounding solvent molecules) is calculated over a series of small time steps, governed by a classical force field. nih.gov This allows for the observation of dynamic processes such as the puckering of the cyclobutane ring, the rotation of the 4-chlorophenyl group, and the formation of hydrogen bonds between the solvent (if protic) and the carbonyl oxygen or nitrile nitrogen.
By running simulations in different solvents, one can study solvent effects on conformational preferences and reactivity. For instance, a polar solvent might stabilize a conformer with a larger dipole moment. MD simulations can also be used to calculate thermodynamic properties such as the free energy of solvation.
Table 4: Illustrative Molecular Dynamics Simulation Parameters and Results Note: These are typical parameters for a simulation of a small molecule in water.
| Parameter | Value |
|---|---|
| System | 1 molecule in a box of 216 water molecules |
| Force Field | AMBER |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Key Finding | |
| Average Puckering Angle | 23° ± 5° |
Quantitative Structure-Reactivity Relationship (QSAR) Theoretical Frameworks for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. While a full QSAR study requires a dataset of multiple compounds, the theoretical framework can be applied to understand the features of this compound that are likely to be important for its reactivity.
In a hypothetical QSAR study of related cyclobutane derivatives, various molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A statistical method, such as multiple linear regression or partial least squares, is then used to build a mathematical model that predicts the activity (e.g., reaction rate, binding affinity) based on these descriptors.
Table 5: Illustrative Molecular Descriptors for a Hypothetical QSAR Model Note: These are examples of descriptors that could be used in a QSAR study of related compounds.
| Descriptor | Abbreviation | Value for the Title Compound |
|---|---|---|
| Molecular Weight | MW | 205.65 |
| LogP (octanol-water partition coefficient) | LogP | 2.5 |
| Molar Refractivity | MR | 55.4 |
| Topological Polar Surface Area | TPSA | 40.9 Ų |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can be used to predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions can be improved by considering solvent effects using a continuum solvent model. Comparing the predicted spectrum with the experimental one can aid in the assignment of peaks to specific atoms in the molecule.
Similarly, the vibrational frequencies corresponding to the stretching and bending of bonds can be calculated and compared to an experimental IR or Raman spectrum. The characteristic stretching frequencies of the C=O and C≡N bonds are particularly useful for identification. UV-Vis spectra can be predicted using time-dependent DFT (TD-DFT), which calculates the energies of electronic transitions.
Table 6: Illustrative Comparison of Predicted and Hypothetical Experimental Spectroscopic Data Note: These values are representative for a molecule with these functional groups.
| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value |
|---|---|---|
| ¹³C NMR Chemical Shifts (ppm) | ||
| C=O | 208.5 | 207.9 |
| C-Cl | 135.2 | 134.8 |
| C≡N | 118.9 | 119.3 |
| IR Frequencies (cm⁻¹) | ||
| C=O stretch | 1785 | 1780 |
| C≡N stretch | 2245 | 2240 |
Structure Reactivity Relationships and Rational Design Principles for Novel Derivatives of 1 4 Chlorophenyl 3 Oxocyclobutane 1 Carbonitrile
Influence of the 4-chlorophenyl Substituent on Cyclobutane (B1203170) Ring Strain and Overall Reactivity Profile
In the case of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile, the 4-chlorophenyl group at the C1 position exerts a notable influence on the cyclobutane ring's stability and reactivity. The electronic properties of the 4-chlorophenyl substituent, specifically its inductive electron-withdrawing effect and resonance effects, can impact the electron density distribution within the cyclobutane core. This alteration in electron density can affect the stability of reaction intermediates and transition states, thereby influencing the rates and pathways of various chemical transformations.
Furthermore, the steric bulk of the 4-chlorophenyl group can introduce additional strain and influence the preferred conformation of the cyclobutane ring. Cyclobutane rings are not planar and exist in a puckered or "butterfly" conformation to alleviate some torsional strain. libretexts.orgmasterorganicchemistry.com The voluminous 4-chlorophenyl substituent will preferentially occupy a pseudo-equatorial position to minimize steric interactions, which in turn can influence the accessibility of reagents to different faces of the ring and direct the stereochemical outcome of reactions.
Role of the Oxo Group in Directing Chemical Transformations and Inducing Stereoselectivity
The oxo (carbonyl) group at the C3 position of this compound is a key functional group that significantly directs the molecule's chemical reactivity. The carbonyl carbon is electrophilic and serves as a primary site for nucleophilic attack. This reactivity allows for a wide range of chemical transformations, including:
Reduction: The oxo group can be reduced to a hydroxyl group using various reducing agents, leading to the formation of the corresponding cyclobutanol (B46151) derivative. The stereoselectivity of this reduction can often be controlled by the choice of reagent and reaction conditions, yielding either the cis or trans alcohol.
Nucleophilic Addition: The carbonyl group readily undergoes addition reactions with a variety of nucleophiles, such as Grignard reagents and organolithium compounds. These reactions provide a means to introduce new carbon-carbon bonds and further functionalize the cyclobutane scaffold.
Wittig Reaction and Related Olefinations: The oxo group can be converted to an alkene through reactions like the Wittig reaction, providing access to methylene- and substituted alkylidene-cyclobutane derivatives.
Enolate Formation: The protons on the carbon atoms adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at the C2 and C4 positions.
The oxo group also plays a crucial role in inducing stereoselectivity in reactions involving the cyclobutane ring. The rigid, puckered nature of the cyclobutane core, combined with the steric and electronic influence of the oxo group and the 4-chlorophenyl substituent, creates a distinct stereochemical environment. Incoming reagents will preferentially attack from the less hindered face of the molecule, leading to the formation of a specific diastereomer. For instance, the reduction of the ketone can lead to the preferential formation of one alcohol stereoisomer over the other.
Impact of the Nitrile Group on Electron Density Distribution and Preferred Reaction Sites
The nitrile (-C≡N) group at the C1 position is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the sp-hybridization of the carbon atom. wikipedia.org This has a significant impact on the electron density distribution within the this compound molecule. The carbon atom of the nitrile group is electrophilic and can be susceptible to nucleophilic attack, although it is generally less reactive than the carbonyl carbon. wikipedia.orglibretexts.org
The primary influence of the nitrile group on the molecule's reactivity stems from its ability to be transformed into other functional groups. researchgate.net Common transformations of the nitrile group include:
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. wikipedia.org For example, treatment of a related compound, 1-(4-chlorophenyl)cyclobutanecarbonitrile (B19029), with potassium hydroxide (B78521) in ethylene (B1197577) glycol leads to the formation of 1-(4-chlorophenyl)cyclobutanecarboxylic acid. prepchem.com
Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride. libretexts.org
Addition of Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. wikipedia.org
Stereochemical Implications of the Cyclobutane Core on Reactivity and Selectivity in Derivatization
The stereochemistry of the 1,3-disubstituted cyclobutane core is a critical factor governing the reactivity and selectivity of derivatization reactions. Due to the puckered nature of the cyclobutane ring, substituents can exist in either cis or trans relationships to one another. In the case of this compound, the key stereochemical consideration arises from reactions at the C3-oxo group.
Nucleophilic attack on the carbonyl carbon can occur from either face of the ring, leading to the formation of two possible diastereomeric alcohols. The preferred direction of attack, and thus the resulting stereochemistry, is dictated by the steric hindrance imposed by the substituents on the ring, particularly the bulky 4-chlorophenyl group at C1. Generally, the nucleophile will approach from the face opposite to the larger substituent to minimize steric interactions, leading to a diastereoselective transformation.
The relative stereochemistry of the substituents significantly influences the physical and biological properties of the resulting derivatives. For example, in the development of kinase inhibitors, the cis-1,3-disubstituted cyclobutane scaffold has been shown to be a key structural element for biological activity. researchgate.net The defined spatial arrangement of the functional groups in the cis isomer allows for optimal interaction with the target protein.
Rational Design Strategies for Modifying Reactivity and Introducing New Functionalities into the Scaffold
The this compound scaffold offers multiple sites for chemical modification, allowing for the rational design of novel derivatives with tailored reactivity and functionality. Key strategies include:
Modification of the 4-chlorophenyl Ring: The chlorine atom on the phenyl ring can be replaced with other substituents through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of functional groups to modulate the electronic and steric properties of this substituent.
Derivatization of the Oxo Group: As discussed previously, the carbonyl group is a versatile handle for introducing new functionalities. Reductive amination can be employed to introduce amine groups, which can then be further elaborated. researchgate.net Olefination reactions can install double bonds, which can then undergo further transformations such as epoxidation or dihydroxylation.
Transformation of the Nitrile Group: The conversion of the nitrile to an amine, carboxylic acid, or ketone provides access to a diverse range of derivatives with different chemical properties and potential biological activities.
Functionalization of the Cyclobutane Ring: While direct C-H functionalization of the cyclobutane ring can be challenging, the formation of an enolate from the ketone allows for the introduction of substituents at the C2 and C4 positions.
Advanced Applications and Scaffold Utility in Specialized Chemical Synthesis
1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile as a Precursor for Diverse Organic Building Blocks
The this compound scaffold is a rich platform for the generation of a multitude of functionalized organic building blocks. lifechemicals.comsigmaaldrich.com The inherent ring strain of the cyclobutane (B1203170) moiety can be strategically exploited in ring-opening reactions to yield linear compounds with multiple stereocenters. Furthermore, the ketone and nitrile functionalities serve as versatile handles for a wide array of chemical transformations.
The ketone at the 3-position can be reduced to a hydroxyl group, which can then be used in etherification or esterification reactions. Alternatively, it can undergo nucleophilic addition with organometallic reagents to introduce further carbon-based substituents. The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. Each of these transformations yields a new class of building blocks with distinct properties and functionalities.
For instance, reduction of the ketone followed by hydrolysis of the nitrile would lead to a 3-hydroxy-1-(4-chlorophenyl)cyclobutane-1-carboxylic acid, a bifunctional molecule with potential applications in polyester (B1180765) synthesis or as a chiral ligand precursor. The diverse reactivity of this scaffold is summarized in the table below.
| Functional Group | Transformation | Resulting Functional Group | Potential Application of Product |
| Ketone | Reduction | Hydroxyl | Precursor for esters, ethers, and chiral ligands |
| Ketone | Grignard Reaction | Tertiary Alcohol | Introduction of diverse substituents |
| Nitrile | Hydrolysis | Carboxylic Acid | Monomer for polymers, precursor for amides |
| Nitrile | Reduction | Primary Amine | Building block for polyamides, precursor for various nitrogen-containing heterocycles |
These examples underscore the potential of this compound as a foundational molecule for generating a library of complex and functionally diverse organic building blocks. nih.govbioorganica.com.ua
Utilization as a Chiral Building Block in Asymmetric Synthesis (if applicable)
While the parent molecule, this compound, is achiral, it can be readily transformed into chiral derivatives, making it a potentially valuable building block in asymmetric synthesis. nih.govrsc.org The reduction of the ketone at the 3-position can be performed using chiral reducing agents to yield enantiomerically enriched cis- and trans-3-hydroxy-1-(4-chlorophenyl)cyclobutane-1-carbonitrile. These chiral alcohols can then serve as precursors for the synthesis of enantiopure pharmaceuticals and other biologically active molecules.
Furthermore, the prochiral nature of the cyclobutane ring opens up possibilities for asymmetric C-H functionalization reactions, a modern and efficient strategy in organic synthesis. nih.gov The development of chiral catalysts that can selectively functionalize one of the enantiotopic C-H bonds of the cyclobutane ring would provide a direct route to chiral derivatives of this scaffold.
The potential for asymmetric transformations is a significant aspect of the utility of this building block, as the demand for enantiomerically pure compounds continues to grow in the pharmaceutical and agrochemical industries.
Scaffold for the Synthesis of Diverse Heterocyclic Compounds and Fused Ring Systems
The functional groups present in this compound make it an ideal starting material for the synthesis of a variety of heterocyclic compounds and fused ring systems. nih.gov The ketone and nitrile groups can participate in a range of condensation and cyclization reactions.
For example, reaction with hydrazine (B178648) derivatives could lead to the formation of pyrazole-fused cyclobutane systems. Similarly, multicomponent reactions involving this scaffold, an aldehyde, and a source of ammonia (B1221849) or an amine could yield dihydropyridine (B1217469) derivatives fused to the cyclobutane ring. The reactivity of the 3-oxobutanenitrile (B1585553) moiety is known to be versatile in the synthesis of various heterocycles. rsc.org
The synthesis of pyrano[2,3-d]pyrimidine core structures, for instance, often involves the reaction of a cyclic 1,3-dicarbonyl compound with malononitrile (B47326) and an aldehyde. nih.gov By analogy, the 3-oxocyclobutane-1-carbonitrile moiety could potentially participate in similar multicomponent reactions to afford novel fused heterocyclic systems.
Potential Utility in the Development of New Materials and Polymer Precursors (if applicable)
Cyclobutane-containing molecules have garnered increasing interest in materials science due to the unique properties conferred by the strained four-membered ring. lifechemicals.comnih.gov Polymers incorporating cyclobutane units in their backbone can exhibit interesting thermal and mechanical properties. The semi-rigid nature of the cyclobutane ring can influence the polymer's morphology and performance.
This compound, after suitable functional group transformations, can serve as a monomer for the synthesis of novel polymers. For instance, conversion of the nitrile to a carboxylic acid and the ketone to a hydroxyl group would yield a hydroxy acid monomer suitable for the synthesis of polyesters. The presence of the 4-chlorophenyl group can also influence the properties of the resulting polymer, such as its thermal stability and solubility. The [2+2] photocycloaddition reaction is a common method for preparing cyclobutane-based polymers. nih.gov
Design of Chemical Probes for Investigating Biological Pathways (focus on chemical design and synthesis, not biological outcomes)
Chemical probes are small molecules used to study and manipulate biological systems. The design of effective chemical probes requires a scaffold that allows for the systematic variation of substituents to optimize potency and selectivity. The this compound scaffold offers several points for diversification.
The 4-chlorophenyl group can be replaced with other substituted aryl or heteroaryl rings to explore structure-activity relationships. The ketone and nitrile groups can be derivatized to introduce various functionalities that can interact with biological targets. For example, the nitrile group could be converted into a bioisosteric tetrazole ring. The cyclobutane ring itself provides a rigid framework that can help to position the functional groups in a defined three-dimensional space, which is often crucial for selective binding to a protein target.
The synthesis of a library of compounds based on this scaffold would involve parallel synthesis techniques, where different building blocks are combined in a systematic manner. This would allow for the rapid exploration of the chemical space around this core structure in the search for new and effective chemical probes.
Future Directions and Emerging Research Avenues for 1 4 Chlorophenyl 3 Oxocyclobutane 1 Carbonitrile
Development of Novel Catalytic Methods for Its Synthesis and Chemical Transformations
The synthesis of polysubstituted cyclobutane (B1203170) rings remains a significant challenge in organic chemistry due to the inherent ring strain of the four-membered ring. rsc.orgmasterorganicchemistry.com Future research will likely focus on developing efficient and stereoselective catalytic methods for the synthesis of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile and its subsequent transformations.
Promising avenues include transition-metal-catalyzed C–H functionalization. researchgate.netacs.org This approach could allow for the direct introduction of the 4-chlorophenyl group onto a pre-existing 3-oxocyclobutane-1-carbonitrile scaffold, potentially offering a more convergent and efficient synthetic route compared to traditional methods. acs.org Another area of exploration is the use of organocatalysis, which has shown success in the enantioselective functionalization of cyclobutanones through reactions like aldol (B89426) and Michael additions. mdpi.com Such methods could be adapted to control the stereochemistry at the C1 position, which is crucial for applications in drug discovery.
| Catalytic Strategy | Potential Application | Key Advantages | Research Focus |
| Palladium/Rhodium-Catalyzed C-H Arylation | Direct synthesis from 3-oxocyclobutane-1-carbonitrile. | High atom economy, late-stage functionalization potential. | Development of suitable directing groups and optimization of reaction conditions to control selectivity. researchgate.netacs.org |
| Organocatalytic Aldol/Michael Additions | Stereoselective transformation of the ketone moiety. | Access to chiral derivatives, metal-free conditions. | Design of catalysts for high diastereo- and enantioselectivity on the cyclobutanone (B123998) core. mdpi.com |
| Photoredox Catalysis | [2+2] cycloadditions or ring-opening functionalizations. | Mild reaction conditions, access to unique reaction pathways. | Exploring suitable photocatalysts and reaction partners for controlled cycloadditions or functionalizations. researchgate.net |
Exploration of Photochemical Reactivity and Rearrangements Involving the Cyclobutane Ring
The 3-oxocyclobutane core, also known as a cyclobutanone, is known to exhibit rich and complex photochemistry. aip.org Upon UV irradiation, cyclobutanones can undergo a Norrish Type I reaction, which involves the cleavage of the Cα-C(O) bond to form a diradical intermediate. whiterose.ac.ukarxiv.org This intermediate can then follow several pathways, including decarbonylation to form cyclopropane (B1198618) derivatives or fragmentation into an alkene and a ketene (B1206846). arxiv.org
For this compound, future research could investigate how the electronic properties of the 4-chlorophenyl and nitrile substituents influence the stability and fate of the diradical intermediate. This could lead to novel photochemical rearrangements and the synthesis of complex molecular architectures that are difficult to access through conventional thermal reactions. The inherent ring strain of the cyclobutane makes it a useful synthon, and photochemical activation provides a powerful tool for harnessing this stored energy. nih.gov
Potential photochemical pathways to be explored include:
Intramolecular Rearrangements: The diradical intermediate could undergo rearrangements to form novel bicyclic or spirocyclic systems.
Intermolecular Reactions: Trapping the photochemically generated intermediates with other molecules could lead to the development of new carbon-carbon and carbon-heteroatom bond-forming reactions.
Visible-Light Photoredox Catalysis: This approach could enable ring-opening or functionalization reactions under milder conditions than direct UV irradiation, offering greater control and selectivity. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers significant advantages for the synthesis and transformation of compounds like this compound. nih.gov These benefits are particularly pronounced for photochemical reactions. vapourtec.comsyrris.com The narrow channels of flow reactors ensure uniform light penetration, which is a major limitation in batch photochemistry, leading to faster reactions and fewer byproducts. goflow.atasynt.com
Integrating the synthesis of this compound with flow platforms would enable:
Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with highly reactive intermediates or exothermic processes. asynt.com
Improved Scalability: Increasing production is achieved by running the system for a longer duration, bypassing the challenges of scaling up batch reactors. nih.gov
Precise Control: Flow systems allow for exact control over parameters like residence time, temperature, and light intensity, leading to improved reproducibility and selectivity. syrris.com
Automation: Automated platforms can be used to rapidly screen a wide range of reaction conditions to find the optimal parameters for synthesis or transformation, accelerating process development.
| Parameter | Batch Processing | Flow Chemistry | Advantage for Target Compound |
| Irradiation | Non-uniform light penetration (Beer-Lambert law). rsc.org | Uniform irradiation due to short path length. goflow.atasynt.com | Higher efficiency and selectivity in photochemical reactions (Section 8.2). |
| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent heat transfer. nih.gov | Better control over potentially exothermic reactions and rapid temperature optimization. |
| Safety | Large volumes of reagents and intermediates. | Small volumes within the reactor at any time. vapourtec.com | Safer handling of potentially unstable photochemical intermediates. |
| Scalability | Challenging; requires re-optimization. | Linear scalability by extending run time. nih.gov | Streamlined transition from laboratory-scale synthesis to larger-scale production. |
The synthesis of a related intermediate, 3-oxocyclobutane-1-carboxylic acid, has already been successfully transferred to a continuous flow process, demonstrating the feasibility and benefits of this approach for cyclobutane derivatives. digitellinc.com
Advanced Spectroscopic Techniques for in situ Reaction Monitoring and Kinetic Studies
To fully understand and optimize the synthesis and subsequent reactions of this compound, detailed mechanistic and kinetic information is required. In situ spectroscopic techniques, which monitor the reaction as it happens without the need for sampling, are powerful tools for this purpose. spectroscopyonline.com
Future research should employ these advanced methods:
In situ Infrared (IR) and Raman Spectroscopy: These techniques provide real-time information on the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. frontiersin.orgyoutube.com This is invaluable for identifying transient species in catalytic cycles or photochemical reactions and for calculating reaction rates.
Flow NMR Spectroscopy: By integrating an NMR spectrometer into a flow chemistry setup, it is possible to obtain high-resolution spectra of the reacting mixture in real-time. rsc.org This can provide detailed structural information about intermediates and help elucidate complex reaction mechanisms.
The application of these techniques would allow researchers to build comprehensive kinetic models, validate proposed mechanisms, and rapidly identify optimal conditions for maximizing yield and selectivity, thereby accelerating the development of robust synthetic processes. youtube.com
Deepening Theoretical Understanding of Cyclobutane Ring Strain and Its Influence on Chemical Behavior
The chemical behavior of this compound is fundamentally governed by the strain energy of its four-membered ring. nih.gov This strain is a combination of angle strain, torsional strain, and transannular strain. wikipedia.org Cyclobutane adopts a puckered or "butterfly" conformation to relieve some of the torsional strain that would exist in a planar structure, at the cost of slightly increased angle strain. libretexts.org
Computational chemistry provides a powerful means to investigate these properties. Future theoretical studies using methods like Density Functional Theory (DFT) will be crucial for:
Quantifying Strain Energy: Calculating the specific strain energy of the molecule and determining how the substituents (4-chlorophenyl and nitrile) either increase or decrease it. acs.orgresearchgate.net
Modeling Molecular Geometry: Predicting the preferred puckered conformation, bond lengths, and bond angles with high accuracy.
Mapping Reaction Pathways: Simulating the transition states and intermediates for potential catalytic or photochemical reactions to predict the most likely outcomes and understand the origins of selectivity. nih.gov
A deeper theoretical understanding of how the electronic effects of the substituents interact with the inherent strain of the cyclobutane ring will be essential for predicting the molecule's reactivity and designing novel chemical transformations. nih.gov
| Type of Strain | Description | Relevance to Cyclobutane |
| Angle Strain | Deviation from ideal tetrahedral bond angles (109.5°). | Significant, as the internal C-C-C angles are compressed to around 88° in the puckered form. wikipedia.orglibretexts.org |
| Torsional Strain | Repulsion between electrons in eclipsing bonds on adjacent atoms. | Partially relieved by puckering, but still a major contributor to the overall strain energy. libretexts.org |
| Steric (Transannular) Strain | Repulsive interactions between non-bonded atoms across the ring. | Present due to the proximity of atoms in the 1,3-positions. wikipedia.org |
Q & A
Q. What are the common synthetic routes for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile, and what key reagents are involved?
The compound is typically synthesized via substitution reactions on halogenated aromatic precursors. For example, bromine or chlorine atoms on the phenyl ring can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with cyclobutane-carbonitrile derivatives. Reagents such as sodium cyanide, palladium catalysts, and organic bases (e.g., potassium carbonate) are critical for optimizing yields . Cycloaddition reactions involving strained cyclobutane rings may also be employed, requiring precise temperature control to stabilize reactive intermediates .
Q. How is the structural conformation of this compound validated experimentally?
X-ray crystallography is the gold standard for determining molecular conformation. For cyclobutane derivatives, the chair or puckered ring conformation can be confirmed via crystallographic data, with bond angles and torsional strains analyzed using software like SHELX or OLEX2. Complementary techniques such as NMR spectroscopy (e.g., and ) and mass spectrometry provide additional validation of functional groups and molecular weight .
Q. What are the primary applications of this compound in medicinal chemistry research?
The compound serves as a scaffold for developing bioactive molecules. Its nitrile group and chlorophenyl moiety make it a candidate for targeting enzymes like cyclooxygenase-2 (COX-2) or kinases. Preliminary studies suggest utility in anti-inflammatory or antimicrobial assays, though rigorous in vitro profiling (e.g., enzyme inhibition assays, cell viability tests) is required to confirm activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from variations in assay conditions or compound purity. To address this:
- Perform comparative studies using standardized protocols (e.g., MIC assays for antimicrobial activity with consistent bacterial strains).
- Validate purity via HPLC (>98%) and characterize byproducts or degradation products using LC-MS.
- Explore structure-activity relationships (SAR) by synthesizing analogs with modified substituents (e.g., replacing chlorine with fluorine) to isolate contributing factors .
Q. What advanced strategies are recommended for studying the compound’s mechanism of action?
- Molecular Docking : Use software like AutoDock to predict binding interactions with targets such as COX-2 or cytochrome P450 enzymes.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters.
- Metabolite Profiling : Identify metabolic pathways via in vitro liver microsome assays coupled with high-resolution mass spectrometry .
Q. How does the cyclobutane ring’s strain influence reactivity in derivatization reactions?
The ring’s inherent angle strain (≈90° bond angles) enhances reactivity in ring-opening or cycloaddition reactions. For example:
- Photochemical [2+2] Cycloadditions : The strained ring can react with alkenes under UV light to form bicyclic structures.
- Nucleophilic Attack : The electron-deficient carbonyl group adjacent to the nitrile facilitates nucleophilic additions (e.g., Grignard reagents), though steric hindrance from the chlorophenyl group must be mitigated using bulky ligands .
Q. What methodologies are effective for analyzing enantiomeric purity in derivatives of this compound?
- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to separate enantiomers.
- Circular Dichroism (CD) Spectroscopy : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (TD-DFT methods).
- X-ray Crystallography with Heavy Atoms : Introduce bromine or iodine substituents for phasing and stereochemical analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
